Lipophilicity-Driven Selectivity Advantage: XLogP3 Comparison Against 3-Methoxybenzyl and 2-Cyanophenyl Analogs
The 3,4-dimethylphenyl substituent in the target compound confers a balanced lipophilicity (XLogP3 ≈ 4.1) that lies between the lower value of the 3-methoxybenzyl analog (XLogP3 3.8) and the higher estimated value of the 2-cyanophenyl analog (XLogP3 > 4.2) [1]. In the context of the indoline-thiophene oxalamide series, where hERG liability correlates with excessive lipophilicity, this intermediate logP may translate into a more favorable selectivity window, as demonstrated by structurally related amidine analogs where a 3,4-dimethyl substitution pattern on the aryl ring reduced hERG inhibition compared to more lipophilic congeners [2]. While direct target engagement data for this specific compound are not publicly available, the computed physicochemical profile positions it as a differentiated chemotype for CNS and analgesia-focused screening cascades [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.1 (calculated by PubChem XLogP3 3.0 method) |
| Comparator Or Baseline | N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide: XLogP3 3.8; N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: estimated XLogP3 > 4.2 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. 3-methoxybenzyl analog; ΔXLogP3 ≈ -0.1 to -0.2 vs. 2-cyanophenyl analog |
| Conditions | Computed physicochemical property (XLogP3-AA algorithm, PubChem release 2021.05.07) |
Why This Matters
The intermediate lipophilicity of the target compound predicts a distinct balance of membrane permeability and metabolic stability, which is critical when selecting compounds for in vivo efficacy models in pain or inflammation.
- [1] PubChem Compound Summary. N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide (CID 18577770, CAS 898407-60-8), Computed Properties: XLogP3-AA 3.8. National Center for Biotechnology Information. View Source
- [2] Ramnauth, J.; Rybak, T.; Mladenova, G.; Porreca, F.; Maddaford, S.; Annedi, S.C.; Zhang, D.; Andrews, J.S.; Dove, P.; Silverman, S.; Renton, P.; Rakhit, S. 1,6-Disubstituted indoline-based thiophene amidine compounds as selective nNOS inhibitors. Eur. J. Med. Chem. 2012, 55, 94–107. hERG IC50 data and SAR discussion. View Source
